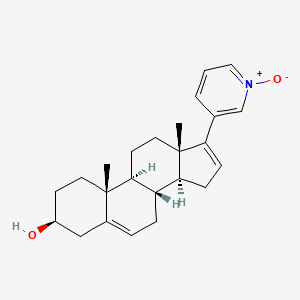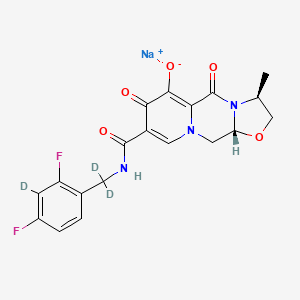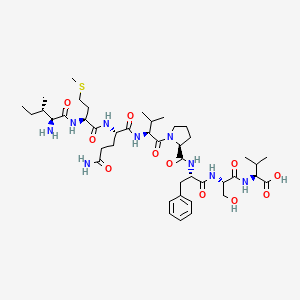
S07-2005 (racemic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S07-2005 (racemic) is a chemically potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), with an IC50 value of 0.13 μM and 0.75 μM for AKR1C3 and AKR1C4, respectively . Due to its inhibitory properties, it exhibits potential as a chemotherapeutic potentiator, specifically in the context of overcoming drug resistance in cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S07-2005 (racemic) involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve:
Formation of the core structure: This often involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for S07-2005 (racemic) are not explicitly detailed in public literature. Typically, large-scale synthesis would involve optimization of the laboratory-scale synthetic route to ensure cost-effectiveness, scalability, and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
S07-2005 (racemic) primarily undergoes:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols.
Wissenschaftliche Forschungsanwendungen
S07-2005 (racemic) has several scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving aldo-keto reductase enzymes.
Biology: Employed in research to understand the role of AKR1C3 in various biological processes.
Medicine: Investigated for its potential to enhance chemotherapy by overcoming drug resistance in cancer
Wirkmechanismus
S07-2005 (racemic) exerts its effects by selectively inhibiting the activity of aldo-keto reductase 1C3 (AKR1C3). This inhibition disrupts the enzyme’s role in the reduction of aldehydes and ketones, which is crucial in various metabolic pathways. By inhibiting AKR1C3, S07-2005 (racemic) can potentiate the effects of chemotherapeutic agents, thereby overcoming drug resistance in cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness
S07-2005 (racemic) is unique due to its high selectivity and potency as an AKR1C3 inhibitor. Its IC50 values for AKR1C3 and AKR1C4 are significantly lower compared to similar compounds, making it a more effective chemotherapeutic potentiator .
Eigenschaften
Molekularformel |
C20H23NO6 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
5-[[(6-ethoxy-3,4-dihydro-2H-chromene-3-carbonyl)-methylamino]methyl]-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C20H23NO6/c1-4-25-15-5-6-18-13(8-15)7-14(11-26-18)19(22)21(3)10-16-9-17(20(23)24)12(2)27-16/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
HTYBIMSPDCMSCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)OCC(C2)C(=O)N(C)CC3=CC(=C(O3)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


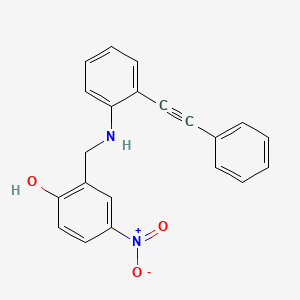
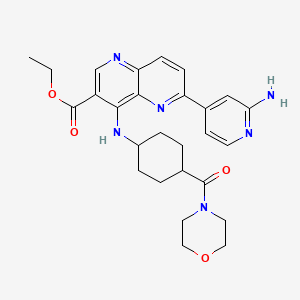
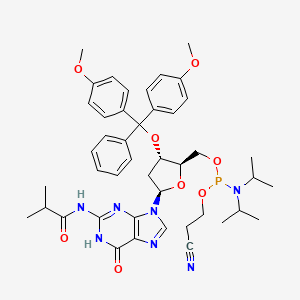


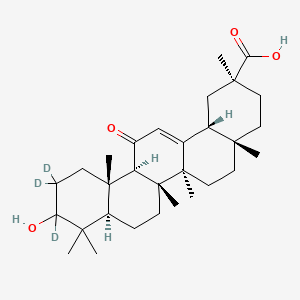
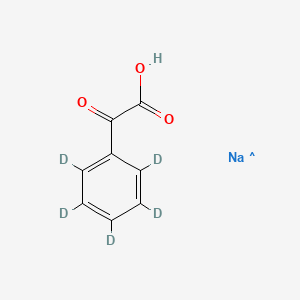
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
